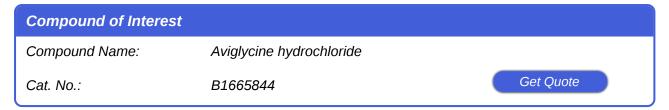


## Biochemical Properties of Aviglycine Hydrochloride: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

Aviglycine hydrochloride, also known as aminoethoxyvinylglycine (AVG), is a potent inhibitor of ethylene biosynthesis in plants.[1][2] Ethylene is a key phytohormone that regulates a wide array of physiological processes, including fruit ripening, senescence, and stress responses.[3] [4] By specifically targeting a crucial enzyme in the ethylene production pathway, Aviglycine hydrochloride provides a powerful tool for both agricultural applications and fundamental research in plant biology.[5][6] This technical guide provides an in-depth overview of the biochemical properties of Aviglycine hydrochloride, its mechanism of action, relevant quantitative data, and detailed experimental protocols for its study.

## **Physicochemical Properties**

Aviglycine is a naturally occurring amino acid produced by Streptomyces species.[7] For commercial and research purposes, it is typically formulated as a hydrochloride salt to improve its stability and solubility.[8]



Property	Value	Source
IUPAC Name	(2S,3E)-2-amino-4-(2- aminoethoxy)-3-butenoic acid hydrochloride	[9][10]
CAS Number	55720-26-8	[9]
Molecular Formula	C <sub>6</sub> H <sub>13</sub> CIN <sub>2</sub> O <sub>3</sub>	[9]
Molecular Weight	196.63 g/mol	[9]
Appearance	Powder	[11]
Solubility	Soluble in water (100 mM)	[12]

## Mechanism of Action: Inhibition of ACC Synthase

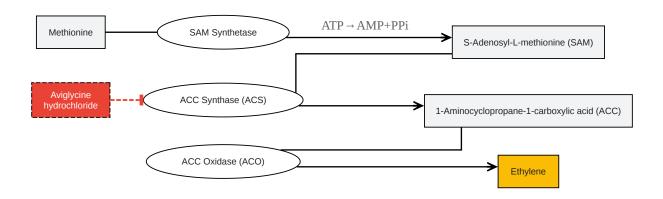
The primary mechanism of action of **Aviglycine hydrochloride** is the competitive and slow-binding inhibition of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase (ACS), the rate-limiting enzyme in the ethylene biosynthesis pathway.[6][7][13] ACC synthase catalyzes the conversion of S-adenosyl-L-methionine (SAM) to ACC, the immediate precursor of ethylene.[3] [14]

**Aviglycine hydrochloride** acts as a substrate analog, binding to the active site of ACC synthase and thereby preventing the binding of the natural substrate, SAM.[6] This inhibition leads to a significant reduction in the production of ACC and, consequently, a decrease in ethylene synthesis.[15]

## Signaling Pathway: Ethylene Biosynthesis

The biosynthesis of ethylene from methionine is a well-characterized pathway in higher plants.





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Figure 1: Ethylene Biosynthesis Pathway and Inhibition by Aviglycine Hydrochloride.

## **Quantitative Data: Enzyme Inhibition Kinetics**

The inhibitory potency of **Aviglycine hydrochloride** against ACC synthase has been quantified in several studies. The inhibition is characterized by a low inhibition constant (Ki) or dissociation constant (Kd), indicating a high affinity of the inhibitor for the enzyme.

Parameter	Value	Enzyme Source	Reference
Ki	0.2 μΜ	Tomato fruit ACC synthase	[13]
Kd	10-20 pM	Apple ACC synthase	[11][16]

# Experimental Protocols In Vitro ACC Synthase Inhibition Assay

This protocol describes a method to determine the inhibitory effect of **Aviglycine hydrochloride** on ACC synthase activity in vitro. The assay involves extracting the enzyme from a plant source, incubating it with its substrate (SAM) in the presence and absence of the inhibitor, and quantifying the product (ACC).

#### Materials:



- Plant tissue (e.g., ripening tomato fruit, wounded apple tissue)
- Extraction Buffer: 100 mM EPPS (pH 8.5), 10 μM pyridoxal-5'-phosphate (PLP), 10 mM dithiothreitol (DTT), 1 mM EDTA
- Assay Buffer: 50 mM EPPS (pH 8.5), 10 μM PLP
- S-adenosyl-L-methionine (SAM) solution (e.g., 1 mM in water)
- Aviglycine hydrochloride solutions (various concentrations)
- Trichloroacetic acid (TCA)
- Reagents for ACC quantification (e.g., Lizada-Yang method)
- · Spectrophotometer or Gas Chromatograph

#### Procedure:

- Enzyme Extraction:
  - Homogenize fresh or frozen plant tissue in ice-cold Extraction Buffer.
  - Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.
  - Collect the supernatant containing the crude enzyme extract.
  - (Optional) Partially purify the enzyme extract using ammonium sulfate precipitation or sizeexclusion chromatography to remove endogenous ACC.
- Inhibition Assay:
  - Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain:
    - Assay Buffer
    - Enzyme extract

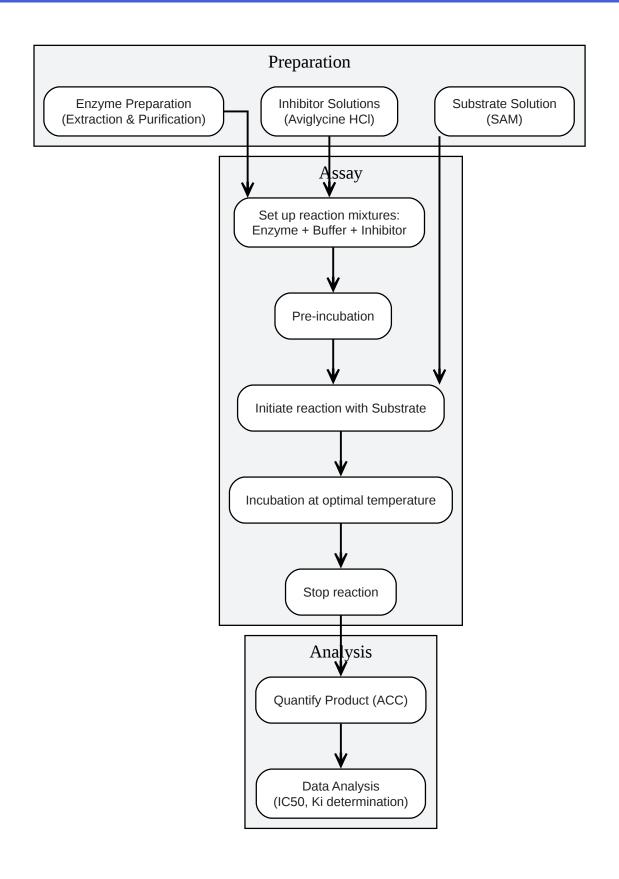


- Aviglycine hydrochloride solution (at desired final concentrations, including a noinhibitor control)
- Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10 minutes) on ice.
- Initiate the enzymatic reaction by adding the substrate, SAM, to a final concentration within the linear range of the assay (e.g., 10-50 μM).
- Incubate the reaction mixtures at the optimal temperature for the enzyme (e.g., 30°C) for a specific time (e.g., 30-60 minutes).
- Stop the reaction by adding a quenching agent, such as TCA.
- Quantification of ACC:
  - Quantify the amount of ACC produced in each reaction tube. A common method is the Lizada-Yang assay, which converts ACC to ethylene, followed by quantification of ethylene using gas chromatography.
- Data Analysis:
  - Calculate the initial velocity of the reaction for each inhibitor concentration.
  - Plot the enzyme activity (as a percentage of the no-inhibitor control) against the logarithm of the inhibitor concentration.
  - Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) from the dose-response curve.
  - To determine the inhibition constant (Ki), perform the assay at multiple substrate concentrations and analyze the data using Michaelis-Menten kinetics and appropriate models for competitive inhibition (e.g., Lineweaver-Burk or Dixon plots).

## **Experimental Workflow**

The following diagram illustrates the general workflow for an in vitro enzyme inhibition assay.





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Figure 2: General workflow for an in vitro ACC synthase inhibition assay.



## Conclusion

Aviglycine hydrochloride is a highly specific and potent inhibitor of ACC synthase, a key regulatory enzyme in ethylene biosynthesis. Its well-defined mechanism of action and quantifiable inhibitory properties make it an invaluable tool for researchers in plant science and a commercially important compound for controlling ethylene-dependent processes in agriculture. The experimental protocols outlined in this guide provide a framework for the detailed investigation of its biochemical effects.

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